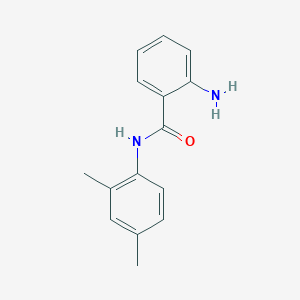

2-amino-N-(2,4-dimethylphenyl)benzamide

Description

Contextualization within the Broader Class of Benzamide (B126) Derivatives

Benzamide and its derivatives are a cornerstone of modern medicinal chemistry and material science. wikipedia.orgnih.gov The amide functional group is a prevalent feature in numerous biologically active molecules, contributing to their ability to form stable hydrogen bonds and interact with biological targets. nih.gov Benzamide derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antiemetic, and prokinetic effects.

The presence of the 2-amino group in 2-amino-N-(2,4-dimethylphenyl)benzamide is particularly significant. The 2-aminobenzamide (B116534) scaffold is a key pharmacophore found in a variety of bioactive compounds. For instance, certain 2-aminobenzamide derivatives have been investigated for their potential as antimicrobial agents. researchgate.netnih.govresearchgate.netnih.gov The amino group can act as a hydrogen bond donor and a site for further chemical modification, allowing for the synthesis of a diverse library of compounds with potentially varied biological profiles.

Historical Developments in the Synthesis and Study of Related N-Arylated Benzamides

The synthesis of N-arylated benzamides has a rich history, with methodologies evolving to become more efficient and versatile. Early methods often involved the acylation of anilines with benzoyl chlorides or benzoic acids, often requiring harsh reaction conditions.

More contemporary approaches have focused on the development of catalytic systems to facilitate N-arylation. Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for the formation of C-N bonds, enabling the synthesis of N-aryl amides from aryl halides and amides under milder conditions. Rhodium-catalyzed C-H activation has also emerged as a strategy for the direct amidation of benzoic acids. nih.gov

The synthesis of 2-aminobenzamides, specifically, has been achieved through various routes. A common method involves the reaction of isatoic anhydride (B1165640) with an appropriate amine, leading to the formation of the 2-aminobenzamide derivative. researchgate.net This approach is valued for its simplicity and the availability of the starting materials.

Research Significance and Future Directions in Chemical Sciences

While direct research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several avenues for future investigation. The combination of the 2-aminobenzamide core and the N-(2,4-dimethylphenyl) group could lead to compounds with unique biological activities.

Future research could focus on the synthesis and biological evaluation of this compound and its analogues. For example, the amino group could be functionalized to create a library of derivatives for screening against various biological targets, such as enzymes and receptors implicated in disease. The N-(2,4-dimethylphenyl) moiety influences the compound's lipophilicity and steric profile, which could be systematically varied to understand structure-activity relationships.

Furthermore, the compound could serve as a valuable building block in organic synthesis. The presence of multiple reactive sites—the amino group, the amide linkage, and the aromatic rings—allows for a range of chemical transformations, potentially leading to the synthesis of more complex molecules with interesting properties. Investigations into its coordination chemistry with various metal ions could also reveal novel catalytic or material science applications.

Physicochemical Properties of Related Compounds

| Property | Value for a similar compound (N-(2-aminoethyl)-N-(2,4-dimethylphenyl)benzamide) | Reference |

| Molecular Weight | 268.35 g/mol | nih.gov |

| Molecular Formula | C17H20N2O | nih.gov |

| XLogP3-AA | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 268.157563266 | nih.gov |

| Topological Polar Surface Area | 46.3 Ų | nih.gov |

| Heavy Atom Count | 20 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXCMHQZXXYQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383898 | |

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21132-02-5 | |

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino N 2,4 Dimethylphenyl Benzamide and Structural Analogues

Established Reaction Pathways

Established methods for the synthesis of 2-amino-N-(2,4-dimethylphenyl)benzamide and its analogues can be broadly categorized into direct condensation reactions and multi-step approaches, which may involve the use of key intermediates to facilitate the desired transformation.

Direct Condensation of Carboxylic Acids and Amines

The most straightforward approach to forming the amide linkage in this compound is the direct condensation of 2-aminobenzoic acid with 2,4-dimethylaniline (B123086). This reaction, however, typically requires activation of the carboxylic acid group to proceed efficiently, as direct heating of a carboxylic acid and an amine is often insufficient for high yields. webassign.net

One common strategy involves the use of a coupling agent or a catalyst to facilitate the reaction. For instance, methods developed for the synthesis of analogous N-aryl anthranilic acids, such as copper-catalyzed cross-coupling reactions, can be adapted for this purpose. These reactions have been shown to be effective even with sterically hindered anilines. researchgate.net Another catalytic approach employs titanium(IV) chloride (TiCl₄) in a suitable solvent like pyridine (B92270) to mediate the condensation, a method that has proven effective for a wide range of substrates. nih.gov

A general representation of this direct condensation is as follows:

Reactants: 2-aminobenzoic acid and 2,4-dimethylaniline

Conditions: Presence of a coupling agent or catalyst

Product: this compound

Multi-Step Synthetic Approaches and Intermediates

Multi-step syntheses offer alternative routes that can provide advantages in terms of yield, purity, and accessibility of starting materials. Two prominent multi-step pathways for the synthesis of this compound involve the use of isatoic anhydride (B1165640) or a nitro-substituted intermediate.

Synthesis via Isatoic Anhydride:

Isatoic anhydride is a versatile intermediate for the preparation of 2-aminobenzamides. The reaction proceeds via nucleophilic attack of the amine, in this case, 2,4-dimethylaniline, on the anhydride. This leads to the opening of the heterocyclic ring and the formation of the desired amide bond, with the concurrent release of carbon dioxide. myttex.net This method is widely applicable and can be used with a variety of primary amines. researchgate.net

The general reaction scheme is as follows:

Intermediate: Isatoic anhydride

Reactant: 2,4-dimethylaniline

Product: this compound

Synthesis via a Nitro-Intermediate:

Another common multi-step approach involves the initial synthesis of a nitro-containing precursor, N-(2,4-dimethylphenyl)-2-nitrobenzamide, followed by the reduction of the nitro group to an amine. This pathway is particularly useful as nitrobenzoic acids are often readily available and their coupling with amines can be achieved in high yields.

The synthesis of the nitro-intermediate can be accomplished by reacting 2-nitrobenzoyl chloride with 2,4-dimethylaniline. Subsequently, the nitro group is reduced to the corresponding amine, yielding the final product. A variety of reducing agents can be employed for this step, with a common and effective method being the use of iron powder in an acidic medium, such as dilute hydrochloric acid. google.com This reduction is typically high-yielding and provides a clean conversion to the desired 2-amino derivative.

The two-step process can be summarized as:

Step 1 (Amidation): 2-nitrobenzoic acid (or its acyl chloride) + 2,4-dimethylaniline → N-(2,4-dimethylphenyl)-2-nitrobenzamide

Step 2 (Reduction): N-(2,4-dimethylphenyl)-2-nitrobenzamide → this compound

Optimization of Reaction Conditions and Efficiency

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as the choice of coupling agents, catalysts, solvent systems, and temperature is crucial for a successful outcome.

Role of Coupling Agents and Catalysts

In direct condensation reactions, coupling agents play a pivotal role in activating the carboxylic acid group of 2-aminobenzoic acid. A wide array of such reagents has been developed, many of which are utilized in peptide synthesis and can be applied to the formation of other amide bonds. These are broadly classified into phosphonium (B103445) and aminium/uronium-based reagents.

For catalytic direct amidation, Lewis acids have shown considerable promise. Boric acid, for example, has been demonstrated to catalyze the dehydrative condensation of benzoic acids and aromatic amines under mild conditions. myttex.net More complex boron-derived catalysts have also been developed to facilitate these reactions. nih.gov Similarly, salts of transition metals like titanium and zirconium have been employed to promote the direct formation of amides from carboxylic acids and amines. nih.gov

| Coupling Agent/Catalyst Class | Examples | General Role |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activate carboxylic acids to form a reactive O-acylisourea intermediate. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Convert carboxylic acids into reactive esters. |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Facilitate rapid amide bond formation with low racemization. evitachem.com |

| Lewis Acid Catalysts | Boric Acid, TiCl₄, ZrCl₄ | Activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack. nih.govmyttex.netnih.gov |

Solvent Systems and Temperature Parameters

The choice of solvent can significantly influence the reaction rate and yield. For syntheses involving isatoic anhydride, solvents like dimethylformamide (DMF) are often used. Microwave-assisted syntheses in the presence of a few drops of DMF have also been reported to be time-efficient. google.com In copper-catalyzed aminations of halobenzoic acids, polar aprotic solvents such as diethylene glycol or 2-ethoxyethanol (B86334) have been found to enhance yields. researchgate.net

Temperature is another critical parameter. While some reactions proceed at room temperature, particularly with highly reactive coupling agents, others require heating to achieve a reasonable reaction rate. For instance, the reduction of the nitro-intermediate with iron powder is typically carried out at elevated temperatures, such as 60-100°C. google.com Microwave irradiation can also be employed to rapidly heat the reaction mixture, often leading to significantly reduced reaction times. google.com

| Synthetic Pathway | Typical Solvents | Typical Temperature Range |

|---|---|---|

| Direct Condensation (with coupling agents) | DMF, Dichloromethane (B109758) (DCM) | Room temperature to moderate heating |

| From Isatoic Anhydride | DMF | Reflux or microwave irradiation google.com |

| Nitro-intermediate Reduction (with Fe/acid) | Water/Acid | 60-100°C google.com |

| Copper-Catalyzed Amination | Diethylene glycol, 2-ethoxyethanol | Reflux (e.g., 130°C) researchgate.net |

Innovative Synthetic Strategies

Recent research has focused on developing more environmentally friendly and efficient methods for amide bond formation. One such innovative approach is the iron-mediated synthesis of N-aryl amides from readily available nitroarenes and acyl chlorides in water. scirp.org This method offers a greener alternative to traditional syntheses that often rely on organic solvents. The use of inexpensive and non-toxic iron dust as the reductant and promoter makes this an attractive option for large-scale synthesis. scirp.org While the direct application to this compound would require a two-step process (synthesis of the nitro-analogue followed by reduction), this iron-mediated methodology for the amidation step presents a novel and sustainable approach.

Green Chemistry Principles in Benzamide (B126) Synthesis

The application of green chemistry principles to the synthesis of benzamides, including this compound, aims to reduce the environmental impact of chemical manufacturing. This involves the use of safer solvents, minimizing waste, and employing catalytic methods to improve atom economy.

One prominent green approach is the use of solvent-free or high-concentration reactions, often facilitated by microwave irradiation. For instance, the synthesis of 2-aminobenzamide (B116534) derivatives from isatoic anhydride and various amines has been successfully demonstrated under solvent-free microwave conditions. This method is not only environmentally friendly due to the absence of solvents but also offers significant time efficiency. While conventional heating methods might require several hours, microwave-assisted synthesis can often be completed in minutes, leading to high yields.

Another key aspect of green benzamide synthesis is the use of catalysts to facilitate the amidation reaction, moving away from stoichiometric activating agents that generate significant waste. For example, direct amidation of carboxylic acids with amines can be achieved using boric acid catalysts, with water being the only byproduct. This approach significantly improves the atom economy of the reaction. Enzymatic catalysis, employing enzymes like Candida antarctica lipase (B570770) B (CALB), also presents a highly sustainable route for amide bond formation, often proceeding under mild conditions with high selectivity. mdpi.com

Research into the synthesis of N-aryl amides has also explored the use of iron-mediated reactions in water, starting from readily available nitroarenes and acyl chlorides. This method avoids the use of organic solvents and utilizes an inexpensive and environmentally benign metal. semanticscholar.org

The following table summarizes various green synthetic approaches applicable to the synthesis of benzamide derivatives, showcasing the improvements in reaction conditions and yields.

Table 1: Comparison of Green Synthetic Methodologies for Benzamide Derivatives

| Method | Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Microwave-assisted | Isatoic Anhydride, Amine | Microwave (140-280W) | Solvent-free | 4-10 min | 60-99 | researchgate.netnih.gov |

| Catalytic Amidation | Carboxylic Acid, Amine | Boric Acid | Toluene (azeotropic removal of water) | 16-24 h | 70-95 | walisongo.ac.id |

| Enzymatic Synthesis | Carboxylic Acid, Amine | Candida antarctica lipase B | Cyclopentyl methyl ether | 24-48 h | >95 | mdpi.com |

| Fe-mediated Synthesis | Nitroarene, Acyl Chloride | Iron dust | Water | 36 h | 88 | semanticscholar.org |

Continuous Flow Processes for Scalability and Purity

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and straightforward scalability. These advantages are particularly beneficial for the industrial production of fine chemicals like this compound.

In a typical continuous flow setup for amide synthesis, solutions of the reactants are pumped through a heated reactor coil or a packed-bed reactor containing a catalyst. The small reactor volume allows for excellent heat and mass transfer, leading to precise temperature control and rapid reaction times. This level of control often results in higher purity products with fewer byproducts compared to batch reactions. prolabas.comnih.gov

The scalability of continuous flow processes is a significant advantage. Scaling up production does not involve larger, potentially hazardous reactors, but rather running the system for a longer duration or by "numbering up" – running multiple flow reactors in parallel. This approach minimizes the risks associated with handling large quantities of reactive materials and allows for a more flexible and on-demand production schedule. For example, multi-step continuous flow systems have been developed for the synthesis of various amides, demonstrating the potential for integrating multiple reaction steps into a single, streamlined process without the need for isolating intermediates. rsc.orgnih.gov

The purity of the final product in a continuous flow synthesis is often enhanced due to the precise control over reaction conditions and residence time. This can minimize the formation of impurities that might arise from prolonged reaction times or temperature fluctuations in a large batch reactor. Furthermore, in-line purification techniques can be integrated into the flow system, allowing for a continuous process from reactants to the final, purified product.

The table below illustrates the potential for scalability and purity improvement in amide synthesis using continuous flow processes, based on findings from analogous reactions.

Table 2: Scalability and Purity in Continuous Flow Amide Synthesis

| Product | Throughput | Residence Time | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| N-benzyl amide 4 | 2.02 g in 10 h | 20 min | >90 | High | acs.org |

| Substituted Oxazoles | - | 58 s - 23 min | 62-95 | High | rsc.org |

| 4,N-diphenylbutynamide | - | - | Increased by 25% vs batch | - | mdpi.com |

Despite a comprehensive search for experimental data, detailed peer-reviewed articles containing specific X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy analyses for the compound this compound are not available in the public domain. While the compound is commercially available and its basic properties are cataloged, in-depth structural elucidation studies as required by the specific outline could not be located.

Information on related benzamide derivatives is available and highlights the general principles of their structural characterization. For instance, studies on similar molecules demonstrate that X-ray crystallography is a powerful technique to determine the precise three-dimensional arrangement of atoms, including the planarity of the benzamide group and the dihedral angles between the aromatic rings. Such studies also typically reveal extensive networks of intermolecular and intramolecular hydrogen bonds, which are crucial in defining the crystal packing and molecular conformation. For example, intramolecular hydrogen bonds often form between the amino group and the carbonyl oxygen, creating stable ring motifs.

Similarly, NMR spectroscopy is routinely used to confirm the structure of benzamide derivatives. ¹H NMR spectra provide information on the chemical environment of protons, their connectivity through spin-spin coupling, and the number of protons in a given environment. ¹³C NMR spectra reveal the number of unique carbon atoms and their electronic environments.

However, without specific published data for this compound, a scientifically accurate article adhering to the requested detailed outline cannot be generated. The creation of such an article would require access to primary research data from laboratory analysis of this specific compound, which is not presently accessible through available resources.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino N 2,4 Dimethylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 2-amino-N-(2,4-dimethylphenyl)benzamide. By spreading NMR data across two frequency axes, these techniques resolve overlapping signals and reveal through-bond and through-space correlations, providing definitive evidence of molecular connectivity and stereochemistry. Key 2D NMR experiments for this compound would include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY spectra would be expected to show correlations between adjacent aromatic protons on both the 2-aminobenzoyl ring and the 2,4-dimethylphenyl ring. For instance, the proton at position 3 of the dimethylphenyl ring would show a cross-peak with the proton at position 5, and the proton at position 5 would show correlations to both the proton at position 6 and the methyl protons at position 4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon in the this compound molecule would produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts, including the aromatic CH groups and the two methyl groups.

A correlation between the amide proton (N-H) and the carbonyl carbon (C=O), confirming the amide bond.

Correlations from the amide proton to the carbons of the 2,4-dimethylphenyl ring (specifically C-2' and C-6'), establishing the connectivity between the nitrogen and the aryl ring.

Correlations from the protons on the 2-aminobenzoyl ring to the carbonyl carbon.

Correlations from the methyl protons to the aromatic carbons of the 2,4-dimethylphenyl ring, confirming their positions.

The combined data from these 2D NMR experiments would provide a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the constitution of this compound.

| Proton (¹H) Signal | Expected COSY (¹H) Correlations | Expected HSQC (¹³C) Correlation | Expected Key HMBC (¹³C) Correlations |

|---|---|---|---|

| Amide N-H | H-3' | None | C=O, C-2', C-6' |

| Aromatic H (Aminobenzoyl) | Adjacent Aromatic H | Directly bonded Aromatic C | C=O, Adjacent Aromatic C |

| Aromatic H (Dimethylphenyl) | Adjacent Aromatic H, Methyl H | Directly bonded Aromatic C | Amide N, Adjacent Aromatic C, Methyl C |

| Methyl H (C-2') | H-3' | Methyl C | C-1', C-2', C-3' |

| Methyl H (C-4') | H-3', H-5' | Methyl C | C-3', C-4', C-5' |

Vibrational Spectroscopy: Infrared (IR) Spectrometry for Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features: a primary aromatic amine, a secondary amide, and substituted aromatic rings.

The high-frequency region of the spectrum would be characterized by N-H and C-H stretching vibrations. The primary amine (-NH₂) group is expected to show two distinct, sharp bands corresponding to asymmetric and symmetric N-H stretching, typically in the range of 3500-3300 cm⁻¹. orgchemboulder.comlibretexts.org The secondary amide (-NH-) group would exhibit a single, sharp N-H stretching band, usually around 3300 cm⁻¹. quora.com Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the two methyl groups would be observed just below 3000 cm⁻¹.

The fingerprint region of the spectrum contains the most structurally significant absorptions. A very strong and sharp absorption band, known as the Amide I band, is expected between 1680 and 1650 cm⁻¹. This band is primarily due to the C=O stretching vibration of the secondary amide group. Another characteristic amide absorption, the Amide II band, which arises from a combination of N-H bending and C-N stretching, should appear in the 1620-1550 cm⁻¹ region. wpmucdn.com The primary amine group also gives rise to a scissoring (bending) vibration near 1600 cm⁻¹. orgchemboulder.com Furthermore, C=C stretching vibrations within the two aromatic rings typically produce several bands of variable intensity in the 1600-1450 cm⁻¹ range. The C-N stretching of the aromatic amine is expected to produce a strong band between 1335-1250 cm⁻¹. wikieducator.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3500-3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Aromatic Amine (-NH₂) | Medium, Sharp (two bands) |

| ~3300 | N-H Stretch | Secondary Amide (-CO-NH-) | Medium, Sharp |

| 3100-3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 3000-2850 | C-H Stretch | Methyl Groups (-CH₃) | Medium |

| 1680-1650 | C=O Stretch (Amide I) | Secondary Amide | Strong, Sharp |

| ~1620-1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium to Strong |

| 1620-1550 | N-H Bend + C-N Stretch (Amide II) | Secondary Amide | Medium to Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₅H₁₆N₂O), the molecular weight is 240.30 g/mol . sigmaaldrich.comaablocks.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 240. Under softer ionization conditions, such as electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 241.

The fragmentation pattern provides valuable structural information. For N-aryl benzamides, a characteristic and often dominant fragmentation pathway is the cleavage of the amide bond between the carbonyl carbon and the nitrogen atom (α-cleavage). nih.govresearchgate.net This cleavage would result in the formation of two primary fragment ions.

The 2-aminobenzoyl cation: Cleavage of the C-N amide bond would yield a resonance-stabilized 2-aminobenzoyl cation at m/z 120. This ion is often prominent in the spectra of such compounds. It can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to produce the 2-aminophenyl cation at m/z 92.

The 2,4-dimethylaniline (B123086) related fragment: The other part of the molecule would form a 2,4-dimethylaniline radical (m/z 121) or, through proton transfer, a 2,4-dimethylanilinium ion at m/z 122.

Other potential fragmentation pathways include cleavages within the dimethylphenyl ring, such as the loss of a methyl radical (CH₃) from the molecular ion or subsequent fragments. The analysis of these characteristic fragment ions allows for the confirmation of the different structural units within the molecule and their connectivity.

| m/z Value | Proposed Ion Formula | Proposed Structure/Origin |

|---|---|---|

| 241 | [C₁₅H₁₇N₂O]⁺ | Protonated Molecule [M+H]⁺ |

| 240 | [C₁₅H₁₆N₂O]⁺˙ | Molecular Ion [M]⁺˙ |

| 122 | [C₈H₁₂N]⁺ | 2,4-dimethylanilinium ion |

| 120 | [C₇H₆NO]⁺ | 2-aminobenzoyl cation (from amide bond cleavage) |

| 92 | [C₆H₆N]⁺ | 2-aminophenyl cation (from loss of CO from m/z 120) |

Elemental Compositional Analysis for Purity and Formula Verification

Elemental analysis is a quantitative analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. libretexts.org This analysis is fundamental for verifying the empirical and molecular formula of a synthesized compound and serves as a crucial indicator of its purity. The molecular formula for this compound is C₁₅H₁₆N₂O, with a molecular weight of 240.30 g/mol . sigmaaldrich.comaablocks.com

The theoretical elemental composition is calculated based on this formula and the atomic weights of the constituent elements. The experimentally determined values from an elemental analyzer are then compared to these theoretical percentages. For a compound to be considered analytically pure, the experimental values should typically be within ±0.4% of the calculated values. nih.gov This close agreement provides strong evidence that the correct compound has been synthesized and is free from significant impurities.

| Element | Theoretical Mass % | Found (Experimental) Mass % (Example) |

|---|---|---|

| Carbon (C) | 74.97% | 74.85% |

| Hydrogen (H) | 6.71% | 6.79% |

| Nitrogen (N) | 11.66% | 11.58% |

| Oxygen (O) | 6.66% | (Not typically measured directly) |

Computational and Theoretical Chemistry Investigations of 2 Amino N 2,4 Dimethylphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the behavior of electrons, which in turn determines the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods used to investigate the electronic structure of molecules.

Hartree-Fock (HF) Method: The HF method approximates the complex many-electron wavefunction as a single Slater determinant, which is a combination of one-electron wavefunctions (orbitals). It treats electron-electron repulsion in an averaged way, where each electron interacts with the mean field of all other electrons, rather than through individual repulsions. While computationally efficient, HF neglects the detailed effects of electron correlation, which can be important for accurately predicting certain molecular properties. nih.govresearchgate.net

Density Functional Theory (DFT): DFT is a quantum mechanical method that maps the electron density of a system to its total energy. Unlike HF, DFT includes effects of electron correlation through an exchange-correlation functional. jocpr.com Methods like the popular B3LYP hybrid functional combine the accuracy of DFT in describing electron correlation with a portion of the exact exchange energy from HF theory. nih.govedu.krd DFT calculations are widely used to determine optimized geometries, vibrational frequencies, and electronic properties of molecules, often providing results that are in good agreement with experimental data. nih.govedu.krdresearchgate.net For molecules like 2-amino-N-(2,4-dimethylphenyl)benzamide, DFT would be the preferred method for obtaining a detailed and accurate picture of its electronic landscape.

Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process is known as geometry optimization. Starting from an initial guess of the molecular structure, computational algorithms systematically adjust bond lengths, bond angles, and dihedral angles to find the geometry with the lowest total energy, which corresponds to the most stable conformation. researchgate.netresearchgate.net

Due to the presence of several single bonds, the this compound molecule can exist in various spatial orientations, or conformations. The amide bond, the bond connecting the benzamide (B126) and dimethylphenyl rings, and the amino group all represent potential axes of rotation. A comprehensive study would involve mapping the conformational energy landscape by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis identifies the global minimum energy conformation (the most stable structure) as well as other low-energy local minima that could be populated at room temperature. For example, a study on 2-amino-N,3-dimethyl-benzamide revealed that the plane of the amide group forms a dihedral angle of 33.93° with the benzene (B151609) ring. researchgate.net Similar calculations for this compound would reveal its preferred shape and the energy barriers between different conformations.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. aimspress.com

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov For a related benzamide, the calculated HOMO-LUMO gap was 5.611 eV. researchgate.net A DFT study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide found a HOMO-LUMO energy gap of 5.0452 eV. nih.govresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. thaiscience.info |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the ability of a species to accept electrons. thaiscience.info |

These descriptors, derived from calculations on this compound, would provide a quantitative assessment of its stability and potential reactivity in chemical reactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other species. researchgate.netnih.gov The MEP surface is color-coded to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. thaiscience.inforesearchgate.net

Blue: Regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H groups). nih.govnih.gov

Green: Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule, such as aromatic rings. nih.gov

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen of the primary amino group, identifying these as sites for electrophilic interactions and hydrogen bond acceptance. Positive potential (blue) would be expected around the hydrogen atoms of the amino (-NH2) and amide (-NH-) groups, indicating their role as hydrogen bond donors and sites for nucleophilic interactions. nih.govresearchgate.netresearchgate.net

Intermolecular Interaction Analysis: Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule in a crystal lattice. nih.govnih.gov The surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates over all others.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. On a dnorm map, red spots indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov

For a molecule like this compound, this analysis would quantify the importance of different non-covalent forces. Based on studies of similar molecules, the most significant contributions would likely come from: nih.govnih.gov

H···H contacts: Typically the most abundant due to the large number of hydrogen atoms on the molecular surface.

C···H/H···C contacts: Representing interactions between aromatic rings and other parts of the molecule.

O···H/H···O contacts: Indicative of hydrogen bonding involving the carbonyl oxygen and amide/amino hydrogens.

N···H/H···N contacts: Corresponding to hydrogen bonds involving the nitrogen atoms.

A study on the related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide revealed the following contributions to its crystal packing: nih.gov

| Interaction Type | Contribution (%) |

| H···H | 53.8 |

| C···H/H···C | 21.7 |

| N···H/H···N | 13.6 |

| O···H/H···O | 10.8 |

A similar analysis for this compound would provide a detailed quantitative breakdown of the forces governing its solid-state structure.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, typically a larger molecule like a protein (a receptor). walshmedicalmedia.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov

The process involves:

Obtaining the 3D structures of the ligand (this compound, optimized using methods like DFT) and the target protein (often from a database like the Protein Data Bank).

Using a docking algorithm to systematically sample many possible conformations and orientations of the ligand within the protein's binding site.

Employing a scoring function to estimate the binding affinity (often expressed as a docking score in kcal/mol) for each pose. Lower scores typically indicate more favorable binding. tandfonline.comresearchgate.net

A docking study of this compound against a specific protein target would identify the most stable binding pose and the key intermolecular interactions responsible for this stability, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. walshmedicalmedia.comnih.gov For instance, the amino and amide groups could act as hydrogen bond donors and acceptors, while the dimethylphenyl and benzamide rings could engage in hydrophobic and π-stacking interactions with complementary residues in the protein's active site. Such simulations provide valuable hypotheses about the compound's potential biological targets and mode of action. rsc.org

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. In the study of this compound, molecular docking simulations would be employed to predict its binding mode within the active sites of various protein targets. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which provides an estimate of the ligand's potency.

Hypothetical Docking Results of this compound with Various Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, GLU81, PHE80 |

| B-Raf Proto-Oncogene (BRAF) | 1UWH | -9.2 | CYS532, GLY596, VAL471 |

These predicted interactions are crucial for understanding the structural basis of the compound's activity. For instance, hydrogen bonds between the amino group of the benzamide and acidic residues in the protein's active site, or hydrophobic interactions involving the dimethylphenyl moiety, would be key determinants of its binding orientation and affinity.

Elucidation of Inhibitory Mechanisms via Enzyme-Ligand Complex Modeling

Building upon the initial docking predictions, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the enzyme-ligand complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

For this compound, MD simulations would be used to elucidate its inhibitory mechanism. By analyzing the trajectory of the simulation, researchers can identify key interactions that are maintained throughout the simulation, which are likely to be critical for the compound's inhibitory effect. For example, the simulation might reveal that the compound locks the enzyme in an inactive conformation or blocks the substrate from accessing the active site.

The findings from such simulations can be summarized to highlight the stability of the interaction and the key residues involved in maintaining the bound state.

Hypothetical Molecular Dynamics Simulation Insights for this compound-Protein Complex

| Simulation Parameter | Finding | Implication for Inhibitory Mechanism |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Low and stable RMSD for the ligand | The ligand remains stably bound in the active site. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds with catalytic residues | Direct interference with the enzyme's catalytic machinery. |

Through these computational and theoretical investigations, a comprehensive understanding of how this compound interacts with its biological targets can be developed, providing a solid foundation for its potential therapeutic applications.

Structure Activity Relationship Sar Studies for 2 Amino N 2,4 Dimethylphenyl Benzamide Scaffolds

Impact of Substituent Variation on Molecular Recognition and Functional Modulation

The biological activity of 2-amino-N-(2,4-dimethylphenyl)benzamide analogs is highly sensitive to the nature and position of substituents on both the benzamide (B126) and the N-phenyl rings. These modifications can significantly alter the molecule's interaction with its biological targets, thereby modulating its function.

In the context of HDAC inhibition, the 2-amino group on the benzamide ring is crucial for activity, as it acts as a zinc-binding group within the enzyme's active site. The N-(2-aminophenyl)benzamide pharmacophore is characteristic of a class of HDAC inhibitors known for their potent oral bioactivity and antitumor properties. researchgate.net Variations on the "cap group," the part of the molecule that interacts with the rim of the active site, have been extensively studied. For instance, linking various cap groups, including amino acids like pyroglutamic acid and proline, to the N-(2-aminophenyl)benzamide core has led to the identification of potent inhibitors of HDAC1 and HDAC2. nih.gov

Furthermore, the introduction of specific functional groups can enhance potency and selectivity. For example, the incorporation of a nitrogen mustard group at the 4-position of the benzamide ring in an N-(2-aminophenyl)benzamide scaffold resulted in a compound with selective class I HDAC inhibition, showing significantly higher potency against certain cancer cell lines compared to the established HDAC inhibitor suberoylanilide hydroxamic acid (SAHA). frontiersin.org Similarly, the addition of fluorine to the benzamide structure has been explored to improve metabolic stability.

The table below summarizes the impact of various substituents on the activity of N-(2-aminophenyl)benzamide analogs as HDAC inhibitors.

| Modification | Position | Effect on Activity | Reference Compound Example |

| Nitrogen Mustard Group | 4-position of benzamide | Increased potency and Class I selectivity | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide |

| Pyroglutamic acid | "Cap group" | Potent HDAC1/HDAC2 inhibition | Novel N-(2-aminophenyl)-benzamide derivative |

| Proline | "Cap group" | Potent HDAC1/HDAC2 inhibition | Novel N-(2-aminophenyl)-benzamide derivative |

| Fluorine | Benzamide ring | Potentially improved metabolic stability | Fluorinated N-(2-aminophenyl)benzamide derivatives |

Positional Isomer Effects on Binding and Interactions

The specific positioning of substituents, particularly on the N-phenyl ring, can have a profound impact on the biological activity of benzamide derivatives. While direct comparative studies on the positional isomers of the 2,4-dimethylphenyl group in this compound are not extensively detailed in the provided context, general principles of positional isomerism in substituted N-phenylbenzamides can be inferred.

The "ortho-effect" is a well-documented phenomenon where a substituent at the ortho position of the N-phenyl ring can introduce steric hindrance. This steric clash can influence the conformation of the molecule, potentially preventing the amide group from adopting a planar conformation with the aromatic ring. This change in three-dimensional structure can, in turn, affect how the molecule binds to its target protein.

In a broader context of substituted benzamides, the relative positions of functional groups have been shown to alter properties such as crystal packing and photophysical characteristics. For instance, the placement of a nitro group at the ortho, meta, or para position of an N-(benzo[d]thiazol-2-yl)benzamide leads to different crystal systems and space groups, with the ortho-substituted isomer exhibiting a more distorted geometry due to steric hindrance. While not directly related to the 2,4-dimethylphenyl group, this illustrates the principle that the spatial arrangement of substituents dictates intermolecular and intramolecular interactions, which are critical for molecular recognition by a biological target.

Role of Amide Linkage and Aromatic Moiety Substitutions on Molecular Profile

The amide linkage and the aromatic rings are fundamental components of the this compound scaffold, and modifications to these moieties can drastically alter the compound's molecular profile and biological activity.

Amide Linkage Modification: The amide bond itself is a critical determinant of activity in many benzamide-containing compounds. In a study on ortho-substituted benzamides with nematicidal activity, the amide group was found to be crucial. Bioisosteric replacement of the amide with other functional groups revealed that only thioamide and selenoamide substitutions retained or, in the case of selenoamide, enhanced the activity. In contrast, replacements such as N-alkylamides and sulfonamides resulted in a loss of significant activity. This highlights the specific hydrogen bonding and conformational properties of the amide (and its close isosteres) that are essential for interaction with the biological target.

Aromatic Moiety Substitutions: Substituents on the aromatic rings influence the electronic and steric properties of the molecule. The reactivity and interaction of the benzamide scaffold are governed by the interplay of inductive and resonance effects of these substituents. Electron-donating groups can activate the aromatic ring, while electron-withdrawing groups can deactivate it.

For example, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an ortho-methoxy group adjacent to the amide nitrogen was found to influence the conformation through steric hindrance, preventing coplanarity with the benzene (B151609) ring. Conversely, a 6-hydroxy group could form an intramolecular hydrogen bond with the amide carbonyl, effectively masking its polarity and increasing lipophilicity. These examples demonstrate that substitutions on the aromatic rings can fine-tune the molecule's physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profile.

The table below illustrates the effects of modifying the amide linkage in a benzamide scaffold.

| Amide Linkage Bioisostere | Effect on Nematicidal Activity |

| Thioamide | Retained high activity |

| Selenoamide | Highest activity observed |

| N-alkylamides | No significant activity |

| Sulfonamide | No significant activity |

Comparative Analysis with Structurally Related Benzamide Analogues

The SAR of this compound can be further understood by comparing it with other structurally related benzamide analogues. A significant point of comparison is within the class of HDAC inhibitors that share the N-(2-aminophenyl)benzamide pharmacophore.

One such analogue is Entinostat (MS-275), a well-known class I selective HDAC inhibitor. While not a direct analogue in its "cap group," it shares the fundamental benzamide structure that interacts with the active site. The development of novel N-(2-aminophenyl)benzamide derivatives often uses established inhibitors like SAHA for benchmarking. For instance, a synthesized N-(2-aminophenyl)benzamide derivative incorporating a nitrogen mustard group (NA) showed 10.3-fold and 11.3-fold higher potency in inhibiting the growth of A2780 and HepG2 cancer cell lines, respectively, compared to SAHA. frontiersin.org

The table below provides a comparative overview of this compound analogues and their reported activities.

| Compound | Structural Features | Biological Activity |

| This compound Scaffold | N-(2-aminophenyl)benzamide core with a 2,4-dimethylphenyl "cap" | Basis for potent HDAC inhibitors |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | N-(2-aminophenyl)benzamide with a nitrogen mustard group | Potent and selective Class I HDAC inhibitor; potent antiproliferative activity |

| Fluorinated N-(2-aminophenyl)benzamide Derivatives | N-(2-aminophenyl)benzamide with fluorine substitutions | Potent HDAC inhibition and in vivo antitumor efficacy |

| Suberoylanilide hydroxamic acid (SAHA) | Hydroxamic acid-based pan-HDAC inhibitor | Approved anticancer agent; used as a benchmark |

| Entinostat (MS-275) | Benzamide-based Class I selective HDAC inhibitor | Clinically investigated anticancer agent |

Integration of Computational Methodologies in SAR Derivation

Computational methods are increasingly integral to understanding the SAR of drug candidates and guiding the design of more potent and selective analogues. For the this compound scaffold and related compounds, molecular docking and quantitative structure-activity relationship (QSAR) studies have provided valuable insights.

Molecular docking simulations have been employed to elucidate the binding modes of N-(2-aminophenyl)benzamide inhibitors within the active site of HDACs. For example, docking studies of novel inhibitors in HDAC1 have shed light on the specific interactions between the benzamide's zinc-binding group and the zinc ion in the enzyme's catalytic pocket, as well as the interactions of the "cap group" with surrounding amino acid residues. nih.gov One study that developed a 3D-QSAR pharmacophore model for substituted phenyl hydroxamide derivatives as HDAC inhibitors achieved a high regression coefficient, indicating a strong predictive ability for the model.

These computational approaches allow for the rationalization of experimentally observed SAR data. For instance, docking can explain why certain substituents enhance binding affinity by forming additional hydrogen bonds or hydrophobic interactions, while others may cause steric clashes that are detrimental to binding. QSAR models can identify the key physicochemical properties (e.g., steric, electronic, hydrophobic) that correlate with biological activity, enabling the virtual screening of new analogues and prioritizing them for synthesis and testing.

The integration of these in silico techniques with traditional medicinal chemistry approaches accelerates the drug discovery process by providing a deeper understanding of the molecular basis of activity and guiding the design of improved therapeutic agents based on the this compound scaffold.

Chemical Reactivity and Derivatization Strategies for 2 Amino N 2,4 Dimethylphenyl Benzamide

Functional Group Transformations and Reaction Pathways

The reactivity of 2-amino-N-(2,4-dimethylphenyl)benzamide is primarily dictated by the presence of the aromatic amino group and the secondary amide linkage. These functional groups serve as reactive centers for a variety of chemical transformations.

Nucleophilic Substitution Reactions

The primary aromatic amino group and the amide nitrogen of this compound are key sites for nucleophilic reactions. The lone pair of electrons on the nitrogen atoms allows them to participate in nucleophilic attack.

The synthesis of N-substituted 2-aminobenzamides often begins with isatoic anhydride (B1165640), where the initial step involves a nucleophilic attack by an amine on an electrophilic carbonyl group, leading to ring opening and subsequent formation of the benzamide (B126). nih.govresearchgate.net This highlights the nucleophilic character of amines in forming such structures. The amino group of this compound can similarly act as a nucleophile. For instance, it can react with α-haloketones in the presence of a base like potassium carbonate, leading to the formation of N-substituted derivatives. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent | Product Type | Reaction Description |

| Isatoic Anhydride | 2,4-dimethylaniline (B123086) | This compound | Nucleophilic acyl substitution on the anhydride carbonyl group. nih.govresearchgate.net |

| This compound | Acyl Halides / Anhydrides | N-acyl-2-amino-N-(2,4-dimethylphenyl)benzamide | Acylation of the primary amino group. |

| This compound | Alkyl Halides | N-alkyl-2-amino-N-(2,4-dimethylphenyl)benzamide | Alkylation of the primary amino group. |

| 2-amino-N-phenylbenzamides | α-haloketones | 3- and 4-(2-oxo-2-phenyl-ethylamino)-N-phenyl-benzamide | Nucleophilic substitution of the halogen by the amino group. nih.gov |

These reactions underscore the versatility of the amino group in forming new carbon-nitrogen bonds, allowing for the synthesis of a wide array of derivatives. The amide nitrogen, being less nucleophilic due to resonance delocalization with the carbonyl group, generally requires stronger conditions to participate in substitution reactions.

Oxidation and Reduction Chemistry

The functional groups of this compound are susceptible to both oxidation and reduction, leading to a variety of products.

Oxidation: The primary amino group can undergo oxidation. A significant reaction pathway for 2-aminobenzamides is oxidative cyclization. For instance, reaction with aldehydes or alcohols in the presence of an oxidizing agent can yield quinazolinones. daneshyari.comrsc.org Metal-free oxidative cyclization processes have been developed, as well as methods utilizing visible light and a photocatalyst. daneshyari.comrsc.org Palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides to form 2-aminobenzoxazoles is another example of oxidative transformation involving an amino group in a similar context. organic-chemistry.org

Reduction: The amide functional group can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. masterorganicchemistry.com This reaction converts the secondary amide in this compound to a secondary amine, yielding N-((2-aminophenyl)methyl)-2,4-dimethylaniline. The reduction of a nitro group to an amino group is also a relevant transformation in the synthesis of related compounds, often achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like tin(II) chloride. google.com

Table 2: Oxidation and Reduction Reactions

| Functional Group | Reagent/Condition | Product Type |

| Amide | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine masterorganicchemistry.com |

| Amino & Amide | Aldehydes/Alcohols + Oxidant | Quinazolinone daneshyari.comrsc.org |

| Nitro (precursor) | H₂ / Pd-C | Amino google.com |

Hydrolytic Stability and Degradation Pathways

The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which leads to the cleavage of the molecule.

Amides are generally the least reactive carboxylic acid derivatives due to the poor leaving group ability of the amine conjugate base. chemistrysteps.com However, under harsh conditions such as the presence of strong acids or bases and heat, hydrolysis can occur. youtube.comkhanacademy.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.comkhanacademy.org This leads to the formation of a tetrahedral intermediate, which then breaks down to yield a carboxylic acid (2-aminobenzoic acid) and a protonated amine (2,4-dimethylanilinium ion).

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. chemistrysteps.com This is a less favorable process due to the poor leaving group nature of the resulting amide anion. The reaction is typically driven forward by using a high concentration of hydroxide and heat, ultimately producing a carboxylate salt (2-aminobenzoate) and an amine (2,4-dimethylaniline). chemistrysteps.com Studies on N-methyl-N-nitrobenzamides have shown both non-catalyzed and acid-catalyzed hydrolysis pathways, with the mechanism shifting depending on the acid concentration. rsc.org

A potential degradation pathway in specific environments involves the reaction with aldehydes. For instance, 2-aminobenzamide (B116534) is known to react with acetaldehyde, which can be relevant in contexts like polymer manufacturing where such aldehydes may be present. researchgate.net

Strategies for Analytical Derivatization

For analytical purposes, particularly in chromatography, derivatization is often employed to enhance the detectability and improve the chromatographic properties of analytes. The primary amino group of this compound is the main target for such derivatization.

Derivatization can make the analyte more volatile for gas chromatography (GC) or introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). researchgate.netsigmaaldrich.com

Common derivatization strategies for primary amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) introduces a fluorinated acyl group, which enhances detectability by electron capture detection (ECD) in GC and can improve chromatographic peak shape. nih.gov

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen on the amino group with a silyl (B83357) group, increasing volatility and thermal stability for GC analysis. sigmaaldrich.com

Labeling with Chromophores/Fluorophores: For HPLC analysis, reagents that introduce a UV-absorbing or fluorescent tag are used. Examples include:

Dansyl chloride (DNS-Cl): Reacts with primary amines to produce highly fluorescent derivatives. researchgate.net

9-fluorenylmethyl chloroformate (FMOC-Cl): Also forms fluorescent derivatives with primary amines. researchgate.net

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. researchgate.net

2-Aminobenzamide (2-AB) itself is used as a derivatizing agent for labeling glycans, highlighting the utility of this structural motif in analytical chemistry. researchgate.netnih.gov

Table 3: Common Derivatizing Agents for the Amino Group

| Derivatization Agent | Analytical Technique | Purpose |

| MTBSTFA | GC-MS | Increases volatility and thermal stability. sigmaaldrich.com |

| HFBA | GC-MS | Improves peak shape and enhances detection. nih.gov |

| Dansyl Chloride (DNS-Cl) | HPLC-Fluorescence | Introduces a fluorescent tag for high sensitivity. researchgate.net |

| FMOC-Cl | HPLC-Fluorescence | Forms fluorescent derivatives. researchgate.net |

The choice of derivatization reagent depends on the analytical method being used and the specific requirements for sensitivity and selectivity.

Formation of Ion-Associate Complexes for Enhanced Interactions

The basic nature of the primary amino group in this compound allows it to be protonated in acidic solutions, forming a cation. This cationic species can then form ion-associate or ion-pair complexes with suitable anionic counter-ions. This property can be exploited for various analytical applications, such as extraction and spectrophotometric determination.

The formation of an ion-pair complex can significantly alter the solubility of the compound, for example, making a water-soluble compound extractable into an organic solvent. This is a common strategy in sample preparation and for certain analytical techniques.

A well-established method involves the reaction of a cationic drug with an anionic dye, such as methyl orange, in a buffered aqueous solution. nih.gov The resulting colored ion-pair complex can be extracted into an immiscible organic solvent like dichloromethane (B109758) and quantified spectrophotometrically. The stoichiometry and stability constants of such complexes can be determined, and the method can be applied for the quantitative analysis of the compound in various samples. nih.gov

Table 4: Ion-Associate Complex Formation

| Cationic Species | Anionic Reagent | Complex Type | Application |

| Protonated this compound | Methyl Orange | Ion-Pair | Spectrophotometric Quantification nih.gov |

| Protonated this compound | Anionic Surfactants | Ion-Pair | Extraction, Altered Solubility |

This approach offers a simple, rapid, and sensitive means for the determination of compounds containing basic functional groups.

Molecular Mechanisms of Interaction for Benzamide Derivatives

Investigation of Molecular Target Engagement and Selectivity

The biological activity of benzamide (B126) derivatives is intrinsically linked to their ability to engage with specific molecular targets. Research into this class of compounds has revealed a diverse range of targets, suggesting that the specific substitution pattern on the benzamide scaffold is a key determinant of selectivity.

For instance, certain N-substituted benzamides have been identified as inhibitors of histone deacetylase (HDAC) enzymes. evitachem.comnih.gov One study highlighted a derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, which demonstrated selectivity for class I HDACs, with particular potency against HDAC3. nih.gov The selectivity of such compounds is often attributed to the specific interactions between the benzamide's functional groups and the amino acid residues within the active site of the enzyme.

In the context of antimicrobial activity, 2-aminobenzamide (B116534) derivatives have been synthesized and evaluated for their effects on various microbial species. nih.gov While the precise molecular targets were not fully elucidated in all studies, the activity profiles suggest engagement with essential microbial pathways. The structural features of these derivatives, including the nature and position of substituents on the phenyl rings, likely govern their target selectivity and spectrum of activity.

Furthermore, some benzamide derivatives have been investigated for their potential as anticonvulsant agents. evitachem.com The efficacy of these compounds is thought to be related to their interaction with ion channels or neurotransmitter receptors in the central nervous system. The substitution pattern on the N-phenyl ring has been shown to significantly influence their anticonvulsant profile, indicating a structured-based target engagement.

A summary of representative molecular targets for various benzamide derivatives is presented below.

| Benzamide Derivative Class | Potential Molecular Target | Observed Biological Activity | Reference |

| N-substituted benzamides | Histone Deacetylases (HDACs) | Anticancer | evitachem.comnih.gov |

| 2-Aminobenzamide derivatives | Microbial enzymes/proteins | Antimicrobial | nih.gov |

| Substituted benzamides | Neuronal ion channels/receptors | Anticonvulsant | evitachem.com |

| 4-Aminobenzamide derivatives | Dihydrofolate reductase (DHFR) | Antimicrobial, Anticancer | nih.gov |

Elucidation of Enzyme Inhibition Kinetics and Mechanisms

The study of enzyme inhibition kinetics is crucial for understanding the mechanism by which a compound exerts its effects. For benzamide derivatives that act as enzyme inhibitors, their mechanism can be competitive, non-competitive, or uncompetitive, each with distinct kinetic signatures.

In the case of HDAC inhibition by benzamide derivatives, these compounds often act as competitive inhibitors, vying with the natural substrate for binding to the enzyme's active site. nih.gov The potency of such inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide exhibited an IC50 value of 95.48 nM against HDAC3. nih.gov

The inhibitory mechanism of other benzamide derivatives has also been explored. For instance, in a study of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, the compounds were found to inhibit alkaline phosphatases and ecto-5′-nucleotidases. rsc.org While detailed kinetic analyses were not the focus of this particular study, the observed inhibition suggests a direct interaction with these enzymes.

The table below summarizes the inhibitory activities of selected benzamide derivatives against their respective enzyme targets.

| Compound | Enzyme Target | IC50 Value | Reference |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HDAC1 | 842.80 nM | nih.gov |

| HDAC2 | 949.15 nM | nih.gov | |

| HDAC3 | 95.48 nM | nih.gov | |

| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides (selected compounds) | Dihydrofolate reductase (DHFR) | - | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide derivatives (selected compounds) | - | - | nih.gov |

Note: IC50 values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Modulatory Effects on Cellular Signaling Pathways (e.g., NF-κB, MAPK)

Cellular signaling pathways are complex networks that regulate a wide array of cellular processes. Benzamide derivatives have been shown to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often implicated in inflammation and cancer.

Research has indicated that N-substituted benzamides can inhibit the activation of NF-κB. nih.gov This inhibition can occur through various mechanisms, such as preventing the degradation of IκB proteins, which sequester NF-κB in the cytoplasm. By inhibiting NF-κB activation, these compounds can suppress the expression of pro-inflammatory and anti-apoptotic genes.

While direct evidence for the effect of 2-amino-N-(2,4-dimethylphenyl)benzamide on the MAPK pathway is lacking, this pathway is a common target for therapeutic intervention. The MAPK cascade, which includes kinases such as ERK, JNK, and p38, plays a crucial role in cellular proliferation, differentiation, and apoptosis. The potential for benzamide derivatives to modulate this pathway warrants further investigation, given the structural similarities to known kinase inhibitors.

The crosstalk between the Nrf2 and NF-κB signaling pathways is another area of interest. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, while NF-κB is a key regulator of inflammation. There is evidence of a reciprocal inhibitory relationship between these two pathways. Phytochemicals have been shown to modulate these pathways, suggesting that synthetic compounds like benzamide derivatives could also have similar effects. nih.gov

Role of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in Molecular Recognition

The interaction of a small molecule like this compound with its biological target is governed by a variety of non-covalent interactions. These interactions, while individually weak, collectively contribute to the binding affinity and selectivity of the compound.

Hydrogen Bonding: The this compound molecule possesses several functional groups capable of forming hydrogen bonds. The primary amino group (-NH2) and the amide group (-CONH-) can act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the nitrogen atom of the amino group can act as hydrogen bond acceptors. These interactions are crucial for the recognition of the molecule by its target protein. In a related compound, 2-amino-N,3-dimethyl-benzamide, an intramolecular N-H⋯O hydrogen bond was observed, and intermolecular N-H⋯N and N-H⋯O hydrogen bonds were found to link molecules in the crystal structure. researchgate.net

π-π Stacking: The two aromatic rings in this compound—the aminobenzoyl ring and the dimethylphenyl ring—can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. These interactions are important for stabilizing the protein-ligand complex.

The table below outlines the potential non-covalent interactions for this compound.

| Interaction Type | Potential Donor/Acceptor/Participant Groups in this compound |

| Hydrogen Bond Donor | Amino group (-NH2), Amide N-H |

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O), Amino nitrogen |

| π-π Stacking | Aminobenzoyl ring, Dimethylphenyl ring |

| Hydrophobic Interactions | Methyl groups (-CH3), Phenyl rings |

Future Research Directions and Advanced Methodologies in Benzamide Research

Application of Artificial Intelligence and Machine Learning in De Novo Design and Prediction

| Phase | AI/ML Tool | Objective for 2-amino-N-(2,4-dimethylphenyl)benzamide Scaffold | Predicted Outcome |

|---|---|---|---|

| 1. Scaffolding | Generative Models (e.g., GANs, VAEs) | Generate novel molecular structures based on the core benzamide (B126) framework. | A library of virtual, unsynthesized benzamide analogues. |

| 2. Property Prediction | Predictive ML Models (e.g., Graph Neural Networks) | Forecast key properties like target binding affinity, ADMET (absorption, distribution, metabolism, excretion, toxicity). | Scoring and ranking of virtual analogues based on desired characteristics. |

| 3. Prioritization | Decision-Making Algorithms | Select a small subset of top-ranking candidates for chemical synthesis. | High-confidence candidates with a greater probability of success in experimental testing. |

| 4. Synthesis & Validation | Automated Synthesis Planner | Propose efficient synthetic routes for the prioritized virtual compounds. | Feasible and optimized laboratory procedures for creating the novel molecules. |

Development of Novel Bioconjugation and Probe Derivatization Strategies

Bioconjugation involves the covalent linking of a molecule, such as this compound, to a biological entity like a protein or nucleic acid. This strategy is fundamental for creating targeted therapeutics and advanced diagnostic tools. nih.gov The 2-amino group on the benzamide ring serves as a versatile chemical handle for various conjugation reactions.

Novel bioconjugation strategies could be developed to attach this benzamide scaffold to monoclonal antibodies, creating antibody-drug conjugates (ADCs) for targeted delivery to specific cells. researchgate.net Furthermore, derivatization of the primary amine can be used to create chemical probes. For instance, attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, would enable researchers to track the compound's localization within cells or to identify its binding partners through pull-down assays. mdpi.com Advanced derivatization reagents, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), are used to create diastereomers that can be separated and quantified using standard chromatography, a technique that could be adapted for studying the metabolism or interactions of benzamide derivatives. mdpi.com

Table 2: Potential Derivatization Strategies for this compound

| Strategy | Reactive Site | Attached Moiety | Research Application |

|---|---|---|---|

| Fluorescent Labeling | 2-amino group | Fluorophore (e.g., Fluorescein isothiocyanate) | Cellular imaging and localization studies. |

| Affinity Tagging | 2-amino group | Biotin | Identification of protein binding partners (pull-down assays). |

| Photoaffinity Labeling | Aromatic ring | Photoreactive group (e.g., azido, diazirine) | Covalently capturing and identifying specific biological targets. |

| Click Chemistry Handle | 2-amino group | Azide or Alkyne group | Facilitating versatile and efficient bioconjugation via cycloaddition reactions. nih.gov |

Advanced Spectroscopic Probes for Real-time Molecular Interaction Studies

Developing derivatives of this compound as spectroscopic probes can provide powerful tools for studying molecular interactions in real-time. A related compound, 2-amino-N-hexadecyl-benzamide (AHBA), demonstrates how the aminobenzamide fluorophore can be utilized as a probe. nih.gov The spectroscopic properties of AHBA, including its absorption and emission spectra, are sensitive to the polarity of its environment, making it a useful probe for investigating biological membranes. nih.govresearchgate.net

By covalently attaching a suitable functional group, this compound could be engineered into a novel fluorescent probe. For example, introducing a lipophilic tail could allow it to intercalate into lipid bilayers, where changes in its fluorescence could report on membrane phase transitions or surface potential. nih.govresearchgate.net Such probes are invaluable for techniques like fluorescence anisotropy and fluorescence resonance energy transfer (FRET) to measure binding kinetics and conformational changes in biological macromolecules without the need for physical separation of bound and free ligands. nih.gov These advanced probes would enable a dynamic understanding of how benzamide derivatives engage with their biological targets within a native cellular context.

Systems-Level Approaches to Elucidate Compound Interactions

By treating a biological system (e.g., a cell line) with the compound and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics), researchers can construct a comprehensive map of the molecular pathways affected. Computational algorithms can then be used to identify key nodes and interactions that are significantly altered, providing insights into the compound's polypharmacology. nih.gov Such an approach could reveal unexpected therapeutic opportunities for benzamide analogues or predict potential liabilities early in the development process. beilstein-journals.org